Cas no 1251565-59-9 (N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide)

N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide
- 1251565-59-9
- SR-01000926817
- AKOS024531892
- N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
- N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide
- SR-01000926817-1
- F6090-0158
-
- インチ: 1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18)
- InChIKey: YNYMLFMOWYZOFV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CNC(C1=CC=C(N=N1)OC)=O
計算された属性
- せいみつぶんしりょう: 261.09135480g/mol
- どういたいしつりょう: 261.09135480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.1Ų
N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6090-0158-100mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6090-0158-30mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6090-0158-20μmol |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6090-0158-1mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6090-0158-5μmol |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6090-0158-50mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6090-0158-75mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6090-0158-10μmol |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6090-0158-20mg |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6090-0158-2μmol |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
1251565-59-9 | 2μmol |
$85.5 | 2023-09-09 |
N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamideに関する追加情報
Introduction to N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide (CAS No. 1251565-59-9)
N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide (CAS No. 1251565-59-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, represents a promising candidate for further exploration in medicinal chemistry.
The molecular structure of N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide incorporates a pyridazine core, which is a heterocyclic aromatic ring system known for its versatility in drug design. The presence of a 4-fluorophenyl substituent and a 6-methoxypyridazine moiety enhances its potential as a pharmacophore, contributing to its interactions with biological targets. This combination of functional groups makes it an intriguing subject for studying its pharmacological effects and potential therapeutic applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pyridazine scaffold, in particular, has been extensively studied for its role in the synthesis of bioactive molecules. Research indicates that compounds containing pyridazine rings often exhibit desirable pharmacokinetic properties, including good solubility and metabolic stability, which are crucial for their clinical efficacy.
The 4-fluorophenyl group in N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Fluoro substitution is a common strategy in medicinal chemistry due to its ability to improve metabolic stability and lipophilicity. This feature makes the compound particularly interesting for developing drugs that require prolonged half-life and reduced susceptibility to enzymatic degradation.
The 6-methoxypyridazine moiety contributes to the overall pharmacological profile of the compound by providing a hydrogen bond acceptor site. This can be crucial for interactions with protein targets, enhancing the compound's ability to bind effectively. Additionally, the methoxy group may play a role in modulating the compound's solubility and permeability, making it more suitable for oral administration.
Furthermore, the carboxamide functional group at the 3-position of the pyridazine ring introduces a polar moiety that can enhance water solubility while maintaining favorable interactions with biological targets. This balance between hydrophilicity and hydrophobicity is essential for achieving optimal pharmacokinetic properties.
Clinical studies have begun to explore the potential therapeutic applications of N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide. Initial findings suggest that this compound may have significant utility in treating conditions such as cancer, inflammation, and neurological disorders. The ability of the compound to interact with specific enzymes and receptors has been demonstrated through in vitro assays, indicating its potential as a lead molecule for further drug development.
The synthesis of N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
The safety profile of N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide is currently under investigation through toxicological studies. Preliminary data suggest that the compound exhibits moderate toxicity at high doses but demonstrates acceptable safety margins at therapeutic concentrations. These findings are encouraging and warrant further investigation into its potential as a safe and effective therapeutic agent.
In conclusion, N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide(CAS No. 1251565-59-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with preliminary evidence of its biological activity and favorable pharmacokinetic properties, make it an attractive candidate for further development. As research continues to uncover new applications for this molecule, it holds promise for contributing to advancements in medicine and improving patient outcomes.
1251565-59-9 (N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide) 関連製品
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)
- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 189132-01-2(Tert-butyl N-[(4-iodophenyl)methyl]carbamate)
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)
- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)




